N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine
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Overview
Description
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine is a complex organic compound with the molecular formula C18H22N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzyl chloride, which is then reacted with 3-methoxyphenylacetonitrile under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes .
Scientific Research Applications
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dimethoxy-2-nitrobenzoate
- 4,5-Dimethoxy-2-nitrobenzyl chloroformate
- 2-[(4,5-dimethoxy-2-nitrophenyl)methyl]phenol
Uniqueness
Its structure allows for versatile modifications, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(3-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-23-15-6-4-5-13(9-15)7-8-19-12-14-10-17(24-2)18(25-3)11-16(14)20(21)22/h4-6,9-11,19H,7-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJFMFWYTLMBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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